N~2~-(1-Adamantylmethyl)-2-naphthalenesulfonamide
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Overview
Description
N~2~-(1-Adamantylmethyl)-2-naphthalenesulfonamide is a compound that features a unique combination of an adamantyl group and a naphthalenesulfonamide moiety. The adamantyl group is known for its bulky, diamond-like structure, which imparts significant steric hindrance and stability to the molecule. The naphthalenesulfonamide part of the molecule is derived from naphthalene, a polycyclic aromatic hydrocarbon, and sulfonamide, a functional group known for its presence in various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Adamantylmethyl)-2-naphthalenesulfonamide typically involves the reaction of 1-adamantylmethylamine with 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N2-(1-Adamantylmethyl)-2-naphthalenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-Adamantylmethyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated naphthalenesulfonamide derivatives.
Scientific Research Applications
N~2~-(1-Adamantylmethyl)-2-naphthalenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N2-(1-Adamantylmethyl)-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The bulky adamantyl group can enhance the binding affinity of the compound to its target, while the naphthalenesulfonamide moiety can participate in various interactions, such as hydrogen bonding and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the naphthalenesulfonamide moiety.
2-Naphthalenesulfonamide: Contains the naphthalenesulfonamide group but lacks the adamantyl group.
Adamantyl-substituted hydroxybutyric acids: Feature the adamantyl group but have different functional groups attached.
Uniqueness
N~2~-(1-Adamantylmethyl)-2-naphthalenesulfonamide is unique due to the combination of the adamantyl and naphthalenesulfonamide groups, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H25NO2S |
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Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C21H25NO2S/c23-25(24,20-6-5-18-3-1-2-4-19(18)10-20)22-14-21-11-15-7-16(12-21)9-17(8-15)13-21/h1-6,10,15-17,22H,7-9,11-14H2 |
InChI Key |
VHMNSFXPMKVGDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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